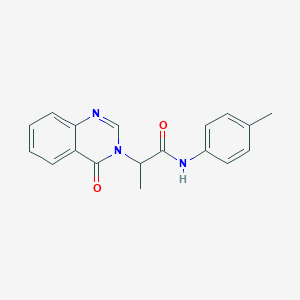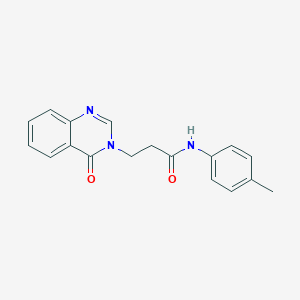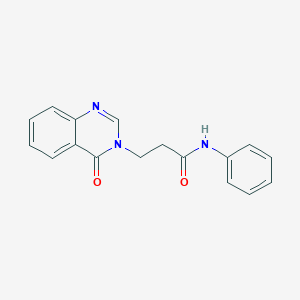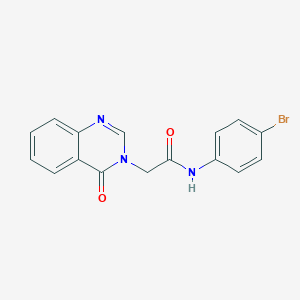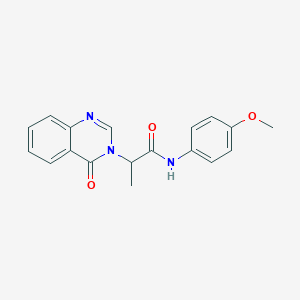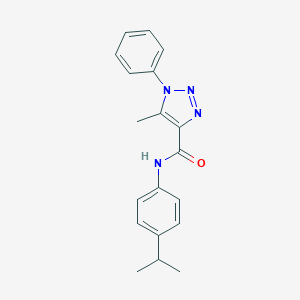
N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as IPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. IPTC belongs to the class of triazole derivatives, which have been studied extensively for their biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide varies depending on the application. In medicine, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide acts as a photosystem II inhibitor, leading to the disruption of photosynthesis in plants. In materials science, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits liquid crystalline behavior due to its unique molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide vary depending on the application. In medicine, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. In agriculture, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have low toxicity towards mammals, making it a potential alternative to traditional pesticides. In materials science, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits unique optical and physical properties, making it a potential candidate for the development of new materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its versatility, as it can be used in various fields of science. Additionally, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits low toxicity towards normal cells and mammals, making it a safer alternative to traditional chemicals. However, one of the limitations of using N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its relatively high cost compared to other chemicals.
Direcciones Futuras
There are several future directions for the research on N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. In medicine, further studies are needed to determine the optimal dosage and administration route for N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a cancer treatment. In agriculture, further studies are needed to determine the efficacy of N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a herbicide and insecticide in various crops. In materials science, further studies are needed to investigate the potential applications of N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in the development of new materials with unique properties.
In conclusion, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a promising chemical compound that has potential applications in various fields of science. Its unique molecular structure and versatile properties make it a valuable candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods, including the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with phenyl isocyanate. Another method involves the reaction of 4-isopropylphenylhydrazine with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, followed by the addition of thionyl chloride and triethylamine.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields of science. In medicine, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use as a herbicide and insecticide. In materials science, N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential use in the development of new materials such as polymers and liquid crystals.
Propiedades
Nombre del producto |
N-(4-isopropylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide |
|---|---|
Fórmula molecular |
C19H20N4O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
5-methyl-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-13(2)15-9-11-16(12-10-15)20-19(24)18-14(3)23(22-21-18)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,20,24) |
Clave InChI |
SNISSFROIQQAJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
SMILES canónico |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



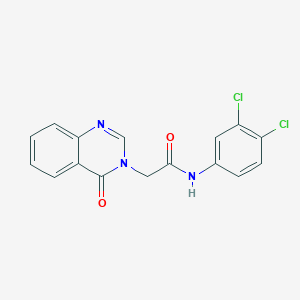
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate](/img/structure/B278739.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278741.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
![2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)
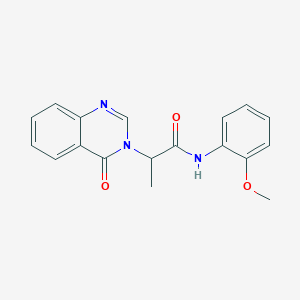
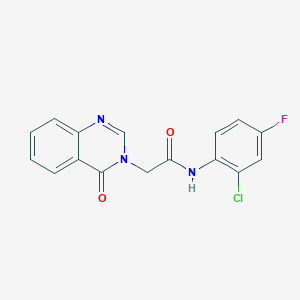
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate](/img/structure/B278757.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate](/img/structure/B278761.png)
